
L-670,596
Overview
Description
L-670596 is a selective and orally active thromboxane A2 receptor and prostaglandin receptor antagonist. It is known for its ability to inhibit bronchoconstriction induced by arachidonic acid and U-44069 in guinea pigs, as well as the aggregation of human platelet-rich plasma induced by U-44069 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-670596 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorination, sulfonylation, and acylation .
Industrial Production Methods
Industrial production methods for L-670596 are not widely available in the public domain. The compound is typically produced in research laboratories for scientific studies and is not commercially available for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-670596 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in L-670596.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving L-670596 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-670596 has several scientific research applications, including:
Chemistry: Used as a tool to study the interactions and mechanisms of thromboxane A2 and prostaglandin receptors.
Biology: Employed in experiments to understand the role of thromboxane A2 in biological processes such as platelet aggregation and bronchoconstriction.
Medicine: Investigated for its potential therapeutic effects in conditions related to thromboxane A2, such as cardiovascular diseases and respiratory disorders.
Industry: Utilized in the development of new drugs targeting thromboxane A2 and prostaglandin receptors
Mechanism of Action
L-670596 exerts its effects by selectively antagonizing thromboxane A2 receptors and prostaglandin receptors. This inhibition prevents the binding of thromboxane A2 and prostaglandins to their respective receptors, thereby blocking the downstream signaling pathways involved in platelet aggregation and bronchoconstriction. The compound’s molecular targets include the thromboxane A2 receptor and prostaglandin receptors, which are G protein-coupled receptors involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Ramatroban: Another thromboxane A2 receptor antagonist with inverse agonist properties, reducing platelet hyperactivity.
Diclofenac: A non-steroidal anti-inflammatory drug that also acts as a thromboxane A2 receptor antagonist.
Uniqueness of L-670596
L-670596 is unique due to its high selectivity and oral activity as a thromboxane A2 receptor and prostaglandin receptor antagonist. Its ability to inhibit both bronchoconstriction and platelet aggregation makes it a valuable tool in scientific research and a potential therapeutic agent for various conditions .
Biological Activity
L-670,596 is a selective thromboxane A2/prostaglandin endoperoxide receptor antagonist known for its significant biological activities. This compound has been extensively studied for its pharmacological properties, particularly in relation to its effects on human platelets and respiratory tissues.
- Chemical Name : (-)-6-8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid
- CAS Number : 121083-05-4
- Purity : ≥98%
This compound acts primarily as a thromboxane A2 receptor antagonist. It exhibits a potent inhibitory effect on thromboxane A2-mediated responses, which are crucial in various physiological and pathological processes such as platelet aggregation and vasoconstriction.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Activity | Value | Notes |
---|---|---|
IC50 (Thromboxane A2 receptor) | 5.5 nM | Potent antagonist activity against thromboxane A2. |
IC50 (Human platelet aggregation) | 6.5 nM | Inhibits aggregation in vitro. |
pA2 (Guinea pig trachea contraction) | 9.0 | Inhibits U-44069-induced contractions significantly. |
Oral Bioavailability | Yes | Active when administered orally in vivo. |
In Vitro Studies
This compound has been shown to effectively inhibit thromboxane-mediated endothelial cell death and prevent the contraction of guinea pig tracheal rings in a concentration-dependent manner. Studies have demonstrated that this compound can significantly reduce intracellular calcium mobilization induced by thromboxane A2 agonists in human platelets.
Case Study: Effect on Human Platelets
In a study assessing the impact of this compound on human platelets, it was observed that:
- The compound inhibited basal activity of wild-type thromboxane receptors.
- It showed no statistically significant reduction in basal activity compared to control under certain conditions.
This indicates that while this compound is effective in blocking receptor-mediated responses, it does not alter the basal signaling pathways significantly.
Pharmacological Profiles
Research has categorized this compound alongside other compounds like SQ 29,548 and Ramatroban. Notably:
- This compound acts as a neutral antagonist rather than an inverse agonist.
- Its pharmacological profile suggests potential applications in managing conditions associated with excessive thromboxane A2 activity, such as asthma and cardiovascular diseases.
Properties
IUPAC Name |
2-[6,8-difluoro-9-[(4-methylsulfonylphenyl)methyl]-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4S/c1-30(28,29)16-7-5-13(6-8-16)12-25-21-14(9-20(26)27)3-2-4-17(21)18-10-15(23)11-19(24)22(18)25/h5-8,10-11,14H,2-4,9,12H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJWAIMJHBTYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C3=C(CCCC3CC(=O)O)C4=C2C(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923668 | |
Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-06-5, 121083-05-4 | |
Record name | (+)-6,8-Difluoro-2,3,4,9-tetrahydro-9-[[4-(methylsulfonyl)phenyl]methyl]-1H-carbazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121083-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 670596 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121083054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6,8-Difluoro-9-{[4-(methanesulfonyl)phenyl]methyl}-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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